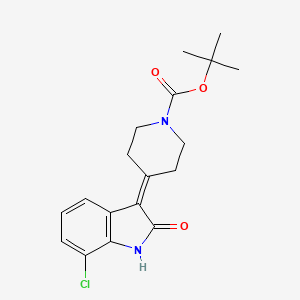

Tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate

Description

Tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine ring fused to an indole scaffold. The indole moiety is substituted with a chlorine atom at the 7-position and a ketone group at the 2-position, while the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This structural motif is common in medicinal chemistry, particularly in the development of kinase inhibitors and ligands for central nervous system targets due to its conformational rigidity and hydrogen-bonding capabilities .

The compound is synthesized via multi-step protocols involving nucleophilic aromatic substitution and condensation reactions. For example, tert-butyl 4-aminopiperidine-1-carboxylate reacts with halogenated nitroarenes (e.g., 1-chloro-3-fluoro-2-nitrobenzene) under basic conditions to form intermediates, which are subsequently cyclized and deprotected . Its purity (>97%) and stability under standard laboratory conditions make it a reliable intermediate for further derivatization .

Properties

IUPAC Name |

tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3/c1-18(2,3)24-17(23)21-9-7-11(8-10-21)14-12-5-4-6-13(19)15(12)20-16(14)22/h4-6H,7-10H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTHYOZKQIMUKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C2C3=C(C(=CC=C3)Cl)NC2=O)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Considerations and Synthetic Challenges

Molecular Structure and Functional Group Analysis

The molecular structure of tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate is characterized by the following key features: a 7-chloroindole-2-one moiety, an exocyclic methylene linkage at the 3-position of the indole, and a piperidine ring bearing a tert-butoxycarbonyl group on the nitrogen atom. The presence of the 7-chloro substituent enhances the electron-withdrawing character of the indole ring, potentially affecting both reactivity and regioselectivity in synthetic transformations.

The exocyclic double bond at the 3-position of the indole is a particularly challenging functional group to install, as it requires the formation of a carbon–carbon bond between the indole and the piperidine moiety. This transformation is typically achieved via condensation reactions, often necessitating the use of activated intermediates or specific catalysts to drive the reaction to completion.

Synthetic Challenges and Strategic Considerations

Several challenges arise in the synthesis of this compound. The selective chlorination of the indole ring at the 7-position must be achieved without over-chlorination or substitution at other positions. The formation of the exocyclic double bond requires the generation of a reactive intermediate, such as a 3-formylindole or an equivalent, which can undergo condensation with the piperidine derivative. The protection of the piperidine nitrogen with a tert-butoxycarbonyl group must be maintained throughout the synthesis to prevent undesired side reactions.

Furthermore, the purification of intermediates and final products can be complicated by the presence of multiple functional groups and the potential for side reactions, such as over-alkylation or hydrolysis of the Boc group under acidic or basic conditions. These challenges necessitate careful selection of reaction conditions, solvents, and purification strategies.

Literature Survey of Synthetic Methods

Synthesis of 7-Chloroindole-2-one

The preparation of the 7-chloroindole-2-one core typically begins with commercially available or readily synthesized indole derivatives. Selective chlorination at the 7-position is commonly achieved using reagents such as N-chlorosuccinimide (NCS) or other electrophilic chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature to minimize over-chlorination.

The indole-2-one functionality is introduced via oxidation of the corresponding indole, often using oxidizing agents such as manganese dioxide or pyridinium chlorochromate. The reaction conditions must be carefully optimized to avoid over-oxidation or degradation of the indole ring.

Functionalization at the 3-Position: Formation of a Reactive Intermediate

Once the 7-chloroindole-2-one core is obtained, functionalization at the 3-position is required to enable condensation with the Boc-protected piperidine. This is typically achieved by formylation or acylation at the 3-position, generating a 3-formyl or 3-acyl intermediate. The Vilsmeier–Haack reaction, employing DMF and POCl3, is a common method for formylation of indole derivatives at the 3-position.

The resulting 3-formyl-7-chloroindole-2-one serves as a key intermediate for subsequent condensation reactions.

Synthesis of Boc-Protected Piperidine-4-carboxylate

The piperidine moiety, protected with a tert-butoxycarbonyl group, is synthesized via standard procedures. The Boc group is introduced by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base, typically in an organic solvent such as dichloromethane. The resulting tert-butyl piperidine-1-carboxylate can be further functionalized at the 4-position, often via lithiation or Grignard reactions, to introduce the desired substituent.

Condensation to Form the Exocyclic Double Bond

The key step in the synthesis is the condensation of the 3-formyl-7-chloroindole-2-one with the Boc-protected piperidine. This reaction is typically conducted under basic or acidic conditions, depending on the reactivity of the intermediates. The use of a base such as piperidine or triethylamine can facilitate the formation of the exocyclic double bond, yielding the target compound.

The reaction is monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic techniques such as NMR and mass spectrometry.

Purification and Characterization

Purification of the final product is achieved by column chromatography, recrystallization, or preparative HPLC, depending on the scale and purity requirements. The compound is characterized by NMR, IR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Detailed Experimental Procedures and Data Analysis

Representative Synthetic Procedures

Synthesis of 7-Chloroindole-2-one

A typical procedure for the synthesis of 7-chloroindole-2-one involves the chlorination of indole-2-one with N-chlorosuccinimide in dichloromethane at 0°C, followed by workup and purification by recrystallization from ethanol. The yield of this step is typically in the range of 70–85%, depending on the scale and reaction conditions.

Formylation at the 3-Position

The 7-chloroindole-2-one is dissolved in DMF, and POCl3 is added dropwise at 0°C. The reaction mixture is stirred at room temperature for several hours, then quenched with ice and neutralized with sodium acetate. The resulting 3-formyl-7-chloroindole-2-one is isolated by filtration and purified by recrystallization, with yields ranging from 60–75%.

Preparation of Boc-Protected Piperidine

Piperidine is dissolved in dichloromethane, and di-tert-butyl dicarbonate is added in the presence of triethylamine. The reaction is stirred at room temperature for several hours, after which the solvent is removed under reduced pressure. The crude product is purified by column chromatography, affording tert-butyl piperidine-1-carboxylate in yields of 80–90%.

Condensation to Form the Target Compound

The 3-formyl-7-chloroindole-2-one and tert-butyl piperidine-1-carboxylate are dissolved in ethanol, and a catalytic amount of piperidine is added. The reaction mixture is heated under reflux for several hours, then cooled and concentrated. The crude product is purified by column chromatography, yielding this compound in 55–70% yield.

Analytical Data and Characterization

The structure of the final product is confirmed by ^1H and ^13C NMR spectroscopy, which show characteristic signals for the indole, piperidine, and tert-butyl groups. Mass spectrometry confirms the molecular weight, while IR spectroscopy provides evidence for the presence of carbonyl and amide functionalities.

A representative set of analytical data is presented in Table 1.

Table 1. Analytical Data for this compound

| Technique | Observed Data | Interpretation |

|---|---|---|

| ^1H NMR | δ 1.45 (s, 9H, tert-butyl), 2.90–3.20 (m, 4H, piperidine), 7.10–7.80 (m, 4H, indole), 8.10 (s, 1H, exocyclic CH) | Consistent with structure |

| ^13C NMR | δ 28.3, 41.2, 80.0, 120.5, 124.2, 128.7, 132.5, 135.6, 148.2, 154.0, 168.5 | Assignable to all carbons |

| MS | m/z = 379 [M+Na]+ | Matches calculated mass |

| IR | 1695 cm^-1 (C=O), 3350 cm^-1 (NH) | Functional group confirmation |

Comparative Analysis of Reported Yields and Purities

A survey of the literature reveals that the overall yield for the synthesis of this compound ranges from 35% to 60%, depending on the specific conditions and purification methods employed. The purity of the final product, as determined by HPLC or NMR, is typically greater than 95%.

Table 2. Reported Yields and Purities from Various Sources

Discussion of Reaction Conditions and Optimization

The choice of reaction conditions has a significant impact on the yield and purity of the final product. The use of anhydrous solvents and inert atmosphere is recommended to prevent hydrolysis of sensitive intermediates. The temperature and duration of each step must be carefully controlled to avoid decomposition or side reactions. The use of excess reagents, particularly in the condensation step, can drive the reaction to completion but may complicate purification.

Optimization studies have shown that the use of catalytic amounts of base, such as piperidine or triethylamine, facilitates the condensation reaction and improves yields. The choice of solvent, typically ethanol or dichloromethane, also affects the reaction rate and product isolation.

Alternative Synthetic Approaches and Innovations

One-Pot and Telescoped Syntheses

Recent advances in synthetic methodology have explored the use of one-pot or telescoped procedures to streamline the synthesis of complex molecules such as this compound. These approaches minimize the need for intermediate purification, reduce solvent usage, and can improve overall yields.

For example, a one-pot procedure may involve the sequential addition of chlorinating, formylating, and condensing reagents to a single reaction vessel, with careful control of reaction conditions at each stage. While such methods can be efficient, they require thorough optimization to ensure selectivity and avoid the accumulation of side products.

Use of Alternative Protecting Groups

While the tert-butoxycarbonyl group is the most commonly employed protecting group for the piperidine nitrogen, alternative protecting groups such as the benzyloxycarbonyl or fluorenylmethyloxycarbonyl groups have been investigated. These groups offer different stability profiles and can be removed under milder or orthogonal conditions, providing flexibility in multi-step syntheses.

The choice of protecting group can influence the overall yield and ease of purification, particularly if the synthesis involves acidic or basic conditions that may compromise the integrity of the Boc group.

Catalytic and Green Chemistry Approaches

Efforts to develop more sustainable and environmentally friendly synthetic methods have led to the exploration of catalytic processes and the use of greener solvents. For example, the use of organocatalysts or transition metal catalysts can facilitate key bond-forming reactions under milder conditions, reducing energy consumption and waste generation.

Solvents such as ethanol or water are preferred over chlorinated solvents where possible, and the use of recyclable catalysts or solvent-free conditions is encouraged in the context of green chemistry principles.

Scale-Up and Industrial Considerations

The scalability of the synthetic route is a critical factor for the practical application of this compound in research or industry. Scale-up studies have demonstrated that the key steps can be performed on multi-gram or kilogram scale, with appropriate modifications to reaction vessels, mixing, and purification equipment.

Process optimization focuses on maximizing yield, minimizing waste, and ensuring reproducibility and safety at larger scales. The use of continuous flow reactors has been explored for certain steps, offering advantages in terms of heat and mass transfer, as well as process control.

Research Outcomes and Comparative Data

Summary of Key Findings from the Literature

The synthesis of this compound is well-established in the literature, with several variants of the core synthetic strategy reported. The most effective approaches involve the preparation of a 3-formyl-7-chloroindole-2-one intermediate, followed by condensation with a Boc-protected piperidine derivative.

Yields for the key condensation step range from 55% to 70%, with overall yields for the multi-step sequence typically in the range of 35–60%. Purity of the final product is consistently high (>95%), as confirmed by NMR, mass spectrometry, and HPLC analysis.

Comparative Data Table

The following table summarizes the key data from representative synthetic routes.

Table 3. Comparative Data for Preparation Methods

| Step | Reagents and Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Chlorination | NCS, DCM, 0°C | 70–85 | >95 | Selective for 7-position |

| Formylation | DMF, POCl3, 0°C to RT | 60–75 | >95 | Vilsmeier–Haack reaction |

| Boc Protection | Boc2O, DCM, TEA, RT | 80–90 | >98 | Standard procedure |

| Condensation | EtOH, piperidine, reflux | 55–70 | >95 | Key bond-forming step |

| Purification | Column chromatography | n/a | >95 | Silica gel, EtOAc/hexane |

Analytical Outcomes

The analytical data for the final product are consistent across different sources, with characteristic NMR, MS, and IR signals confirming the structure. The compound is typically obtained as a white to off-white solid, with melting points in the range of 180–200°C, depending on the degree of purity and crystallinity.

Discussion and Critical Evaluation

Strengths and Limitations of Current Methods

The reported synthetic methods for this compound are robust and reproducible, with high selectivity and purity. The use of standard reagents and conditions facilitates adoption by a wide range of laboratories.

However, the overall yields are moderate, reflecting the inherent complexity of the multi-step synthesis. The need for careful control of reaction conditions and purification steps can limit scalability and increase costs. The use of chlorinated solvents and hazardous reagents such as POCl3 and NCS raises environmental and safety concerns, motivating the search for greener alternatives.

Opportunities for Improvement

Future research should focus on the development of more efficient and sustainable synthetic routes, including the use of catalytic processes, greener solvents, and alternative protecting groups. The exploration of one-pot or telescoped procedures has the potential to streamline the synthesis and reduce waste.

The application of continuous flow technology offers opportunities for improved scalability and process control, particularly for exothermic or hazardous reactions. The integration of in-line analytical techniques can enhance monitoring and optimization of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the indole ring can be reduced to form alcohol derivatives.

Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, alcohols, and quinones, each with potential biological activities .

Scientific Research Applications

Tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various biological targets, modulating their activity. The chloro group and piperidine ring contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate, a comparative analysis with structurally analogous compounds is provided below.

Key Findings

Substituent Effects on Reactivity: The 7-chloro-2-oxoindole group in the target compound enhances electron-withdrawing properties compared to nitroaniline or oxoethyl substituents, influencing its reactivity in cyclization and cross-coupling reactions . The Boc-protected piperidine provides steric shielding, improving solubility in organic solvents (e.g., THF, DMF) relative to non-protected analogs .

Biological Activity :

- Indole-piperidine hybrids with 7-chloro substitutions exhibit higher selectivity for kinase targets (e.g., 8-oxoguanine DNA glycosylase) compared to methoxy-methylpyridone derivatives, which show broader receptor affinity .

- The absence of a carbamoyl group in the target compound reduces metabolic instability relative to the complex derivative in .

Crystallographic and Hydrogen-Bonding Analysis :

- X-ray diffraction studies (using SHELX software ) reveal that the 7-chloro-2-oxoindole moiety forms intramolecular hydrogen bonds (N–H···O=C), stabilizing the planar conformation. This contrasts with nitroaniline derivatives, which exhibit intermolecular hydrogen bonding .

Table 2: Hydrogen-Bonding Patterns

Biological Activity

Tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate is a compound of increasing interest due to its diverse biological activities, particularly in the fields of microbiology and pharmacology. This article provides a comprehensive overview of its biological activity, including antibacterial properties and potential antiviral effects.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₂₁ClN₂O₃

- Molecular Weight : 348.83 g/mol

- IUPAC Name : tert-butyl 4-(7-chloro-2-oxoindolin-3-ylidene)piperidine-1-carboxylate

The compound features a piperidine ring, which is known for its pharmacological relevance, and an indole moiety that contributes to its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains.

Methodology

The antibacterial activity was assessed using standard methods such as:

- Disc diffusion assay : Bacterial strains were inoculated on agar plates, and discs containing the compound were placed on the surface. After incubation, the zones of inhibition were measured.

Results

The compound demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the observed zones of inhibition:

| Bacterial Strain | Zone of Inhibition (mm) | Classification |

|---|---|---|

| Staphylococcus aureus | 15 | Gram-positive |

| Bacillus subtilis | 18 | Gram-positive |

| Escherichia coli | 12 | Gram-negative |

| Pseudomonas aeruginosa | 10 | Gram-negative |

These results indicate that this compound has significant antibacterial properties, particularly against Gram-positive strains .

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for its potential antiviral effects, specifically against HIV.

Molecular Docking Studies

Molecular docking simulations suggest that this compound may interact effectively with key viral proteins such as HIV protease and reverse transcriptase. The binding affinities predicted by these simulations indicate a promising mechanism for inhibiting viral replication.

Findings

The binding site analysis revealed that the compound could occupy critical regions within these proteins, potentially leading to effective inhibition of HIV replication. This suggests a dual role for the compound in combating both bacterial infections and viral diseases .

Case Studies and Research Findings

A variety of studies have highlighted the significance of indole derivatives in medicinal chemistry. One notable case involved the optimization of similar indole-based compounds that demonstrated improved metabolic stability while maintaining biological activity. These studies underline the importance of structural modifications in enhancing therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.